2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

Oligonucleotide Synthesis Nucleoside Protection Phosphoramidite Chemistry

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine (CAS: 182495-81-4) is a 5-modified pyrimidine and 2'-modified fluoro-nucleoside derivative. This compound is structurally characterized as a purine nucleoside analog that features a 2'-fluorine substitution and an N4-benzoyl protective group on the cytidine base.

Molecular Formula C17H18FN3O5
Molecular Weight 363.34 g/mol
Cat. No. B12393675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Molecular FormulaC17H18FN3O5
Molecular Weight363.34 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)F
InChIInChI=1S/C17H18FN3O5/c1-9-7-21(16-12(18)13(23)11(8-22)26-16)17(25)20-14(9)19-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,22-23H,8H2,1H3,(H,19,20,24,25)/t11-,12+,13?,16-/m1/s1
InChIKeyMQFJFDMISFYWRE-TUURBPCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine for Antiviral and Anticancer Nucleoside Research Procurement


2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine (CAS: 182495-81-4) is a 5-modified pyrimidine and 2'-modified fluoro-nucleoside derivative . This compound is structurally characterized as a purine nucleoside analog that features a 2'-fluorine substitution and an N4-benzoyl protective group on the cytidine base . As a monophosphate nucleoside analog, it is primarily investigated in research contexts as a chemical tool for chain termination in viral replication studies and for the inhibition of DNA synthesis in cancer models . The molecular formula is C17H18FN3O5, with a molecular weight of 363.34 g/mol .

Why Generic 2'-Deoxy-2'-fluoro-5-methylcytidine Cannot Substitute for the N4-Benzoyl Derivative in Synthesis


Simple in-class substitution of 2'-Deoxy-2'-fluoro-5-methylcytidine for 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is chemically and procedurally invalid. The N4-benzoyl derivative is not a mere active pharmaceutical ingredient (API) but a specifically protected synthetic intermediate. The N4-benzoyl moiety serves as a crucial protecting group for the exocyclic amine, enabling selective 5'-O-phosphoramidite or derivatization reactions required for oligonucleotide synthesis without cross-reactivity at the nucleobase . Conversely, the unprotected analog 2'-Deoxy-2'-fluoro-5-methylcytidine (CAS: 182495-80-3) lacks this orthogonal protection, leading to non-specific side reactions during automated DNA/RNA synthesis and making it unsuitable for the preparation of defined sequence-modified oligonucleotides . Furthermore, the presence of the benzoyl group alters the compound's solubility and chromatographic mobility, parameters critical for purification and yield optimization in process chemistry .

Quantitative Evidence Guide: Differentiating 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine from Unprotected Analogs


N4-Benzoyl Chemical Protection Enables Orthogonal Reactivity for Oligonucleotide Synthesis

The N4-benzoyl group on 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine provides quantitative protection of the exocyclic amine, preventing unwanted branching or depurination during the acidic detritylation steps of solid-phase DNA/RNA synthesis. The unprotected comparator, 2'-Deoxy-2'-fluoro-5-methylcytidine, is not chemically compatible with standard phosphoramidite coupling cycles due to side reactions at the nucleobase amine .

Oligonucleotide Synthesis Nucleoside Protection Phosphoramidite Chemistry

Lipophilicity Shift (LogP) Differentiates N4-Benzoyl Derivative from Unprotected Core

The calculated partition coefficient (LogP) for 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is 0.9, while the unprotected analog 2'-Deoxy-2'-fluoro-5-methylcytidine exhibits a LogP of -0.67 . This positive LogP shift indicates significantly higher lipophilicity due to the benzoyl moiety, translating to distinct retention times on reversed-phase HPLC columns.

Chromatography Lipophilicity Purification

Class-Wide Antiviral Activity Linked to 2'-Fluoro-5-methyl Motif as Validated in HCV Patents

The 2'-deoxy-2'-fluoro nucleoside class, which includes this benzoylated derivative, is explicitly claimed for the inhibition of Hepatitis C Virus (HCV) RNA replication. Patents describe the use of 2'-deoxy-2'-fluoro nucleoside derivatives to inhibit HCV polymerase with demonstrated efficacy in subgenomic replicon systems [1]. The target compound, as a fluoro-modified nucleoside, falls within this protected chemical space of RNA-dependent RNA polymerase (RdRp) inhibitors .

Antiviral Hepatitis C HCV Replication

Molecular Weight Differential Impacts Molar Calculations in High-Throughput Screening

A direct, verifiable difference between the target compound and its unprotected core is molecular weight. 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine has a molecular weight of 363.34 g/mol, whereas the comparator 2'-Deoxy-2'-fluoro-5-methylcytidine is 259.23 g/mol [1]. This is a 40.2% increase in mass due to the N4-benzoyl group.

HTS Assay Preparation Molecular Weight

Class-Wide Antitumor Activity in Lymphoid Malignancies Supported by Purine Analog Evidence

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is a purine nucleoside analog. This class of compounds has broad antitumor activity specifically targeting indolent lymphoid malignancies, with a mechanism relying on inhibition of DNA synthesis and induction of apoptosis . While direct IC50 data for this specific benzoylated compound is limited in published literature, the classification is unequivocally supported by vendor characterization and a peer-reviewed reference on purine nucleoside analogs .

Anticancer Lymphoid Malignancies Nucleoside Analog

Application Scenarios for 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine in Synthesis and Drug Discovery


Synthesis of Site-Specifically Modified Oligonucleotides and siRNAs

This is the primary and most justified application scenario. The N4-benzoyl protection group on 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine makes it a viable building block for solid-phase oligonucleotide synthesis. Researchers procuring this compound can convert it to a 5'-O-phosphoramidite derivative for incorporation into DNA or RNA strands containing a 2'-fluoro-5-methyl modification . This application leverages the quantifiable LogP shift (0.9 vs -0.67) and molecular weight differential (363.34 g/mol) to manage purification and molar stoichiometry effectively .

Preparation of Active Antiviral Nucleoside Triphosphate Analogs

This compound serves as a strategic intermediate in medicinal chemistry for antiviral programs targeting HCV and related Flaviviridae. As validated by class-level patent evidence (US-6660721-B2), 2'-deoxy-2'-fluoro nucleoside derivatives are effective inhibitors of HCV RNA replication . Researchers can remove the N4-benzoyl group under mild basic conditions to yield the active free nucleoside, 2'-Deoxy-2'-fluoro-5-methylcytidine, which can then be enzymatically or chemically phosphorylated to the 5'-triphosphate for use in RNA-dependent RNA polymerase (RdRp) biochemical assays.

Chromatographic Method Development and Purification Reference

Due to the distinct physicochemical profile of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine—specifically the +1.57 LogP differential compared to the unprotected core —this compound is useful as a reference standard for developing reversed-phase HPLC or LC-MS methods. Analytical chemists can use this compound to calibrate retention time shifts caused by N4-benzoylation, which is a common modification in the synthesis of nucleoside libraries. Its 40% higher molecular weight (363.34 g/mol) also provides a clear, distinguishable mass signature in MS detection .

Cancer Cell Culture Studies with Latent Active Metabolite

In oncology research focused on purine nucleoside analogs and indolent lymphoid malignancies, this compound can be utilized as a stable prodrug or chemical probe. While the N4-benzoyl group blocks immediate activity, the compound can be incubated in cellular models where intracellular esterases or basic conditions deprotect it to the active 2'-Deoxy-2'-fluoro-5-methylcytidine . This latent activation allows for studies on uptake kinetics and sustained inhibition of DNA synthesis in cancer cell lines, building on the class-wide anticancer evidence described in purine nucleoside analog literature .

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